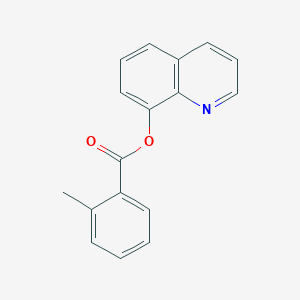

8-quinolinyl 2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds containing quinolinyl groups, such as 8-quinolinyl 2-methylbenzoate, often involves sophisticated organic reactions. For example, Ag(I)-N-heterocyclic carbene complexes containing quinolin-8-yl groups have been synthesized from Ag oxide and corresponding ligand precursors, demonstrating the intricate steps involved in producing quinoline derivatives (Luo et al., 2021). Furthermore, the copper-catalyzed Aza-Michael addition of 2-aminobenzoate to β-substituted α,β-unsaturated ketones has facilitated the one-pot synthesis of 3-carbonyl-2-substituted quinolin-4(1H)-ones, showcasing a method to generate quinoline derivatives efficiently (Kang et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been elucidated through various analytical techniques. Single-crystal X-ray diffraction (XRD) analysis, for instance, has revealed the mononuclear Ag carbene geometry and the linear carbene C–Ag–C bond in synthesized quinoline-containing complexes, indicating the structural intricacies of these molecules (Luo et al., 2021). Additionally, the characterization of these compounds through proton nuclear magnetic resonance (1H NMR) and carbon-13 NMR (13C NMR) spectroscopy further aids in understanding their molecular structure.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, demonstrating their reactive nature and versatility. The palladium-functionalized phosphinite polyethyleneimine grafted magnetic silica nanoparticles have been used as an efficient catalyst for the synthesis of isoquinolino[1,2-b]quinazolin-8-ones, highlighting the potential of quinoline derivatives in catalytic applications (Bahadorikhalili et al., 2018).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application and synthesis. The synthesis of poly[(μ4-3-carboxybenzoato-κ5 O 1:O 1,O 1′:O 1′:O 3)(quinolin-8-olato-κ2 N,O)lead(II)] demonstrates the importance of understanding these physical properties for the successful synthesis and application of quinoline-containing compounds (Ghaemi et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are fundamental to the utility of quinoline derivatives in synthetic chemistry. For instance, the iodine-catalyzed synthesis of 5-benzoyl-8H-phthalazino[1,2-b]quinazolin-8-one derivatives via a domino reaction emphasizes the chemical reactivity and potential application of quinoline derivatives in creating pharmacologically relevant structures (Liu et al., 2018).

properties

IUPAC Name |

quinolin-8-yl 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEKIHPDSZXCMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4,6-dimethyl-2-pyrimidinyl)-5-(4-isopropylbenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5658745.png)

![2-{2-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl}phthalazin-1(2H)-one](/img/structure/B5658755.png)

![2-anilino-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5658770.png)

![1-(5-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5658771.png)

![N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5658778.png)

![(4aS*,7aR*)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyridin-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5658787.png)

![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)

![4-({4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5658806.png)

![1-(2-{3-[(methylsulfonyl)methyl]piperidin-1-yl}-2-oxoethyl)-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5658810.png)

![N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5658818.png)